molecular formula C13H10FNO2 B6338307 N-(4-fluorophenyl)-2-hydroxybenzamide CAS No. 7120-46-9

N-(4-fluorophenyl)-2-hydroxybenzamide

Cat. No.: B6338307
CAS No.: 7120-46-9
M. Wt: 231.22 g/mol
InChI Key: JRFWTJJEUHYSHV-UHFFFAOYSA-N
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Description

“N-(4-Fluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound with the empirical formula C13H10FNO2 . It is a solid substance and is used in various chemical reactions .


Physical and Chemical Properties Analysis

“N-(4-Fluoro-phenyl)-2-hydroxy-benzamide” is a solid substance . The specific physical and chemical properties are not explicitly mentioned in the search results.

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-2-hydroxybenzamide, also known as N-(4-Fluoro-phenyl)-2-hydroxy-benzamide, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, by binding to the ubiquinone-binding region of SDH . This binding is facilitated by various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . The strong inhibition activity of this compound on SDH has been demonstrated with an IC50 of 0.107 μg/mL on SDH in Alternaria brassicae, superior to the positive SDHI boscalid .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration and energy production

Pharmacokinetics

In silico tests using the mvd program and the online pkcsm program have predicted that certain n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share a similar structure with this compound, have good pharmacokinetics (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the structure of mycelia and cell membrane, an increase in both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can potentially lead to cell death, thereby exerting its fungicidal effects.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s solubility, stability, and bioavailability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWTJJEUHYSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4′-fluoro-salicylanilide was prepared by condensing phenyl salicylate with 4-fluoroaniline then purified as described in Example 2a. The ligand mixture was then prepared from 4′-fluoro-salicylanilide and 1,1′-bi-2-naphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 117.1-117.7 ppm.
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